Glycidyl caprate

Description

BenchChem offers high-quality Glycidyl caprate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycidyl caprate including the price, delivery time, and more detailed information at info@benchchem.com.

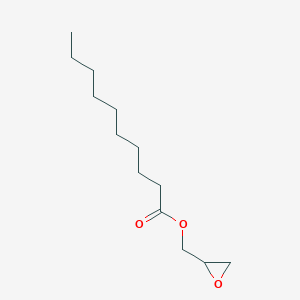

Structure

3D Structure

Properties

IUPAC Name |

oxiran-2-ylmethyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-2-3-4-5-6-7-8-9-13(14)16-11-12-10-15-12/h12H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBIESPTFIVNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564506 | |

| Record name | (Oxiran-2-yl)methyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26411-50-7 | |

| Record name | (Oxiran-2-yl)methyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(Oxiran-2-yl)methyl decanoate CAS number and molecular weight

This technical guide provides the Chemical Abstracts Service (CAS) number and molecular weight for (Oxiran-2-yl)methyl decanoate. This information is essential for researchers, scientists, and professionals in drug development for substance identification and experimental accuracy.

Physicochemical Data

The key identifiers for (Oxiran-2-yl)methyl decanoate are summarized in the table below. The molecular formula for this compound is C13H24O3.

| Identifier | Value | Source |

| CAS Number | Not readily available | |

| Molecular Weight | 228.33 g/mol | PubChem[1][2] |

| PubChem CID | 14833269 | PubChem[3] |

References

- 1. (-)-Menthyl lactate | C13H24O3 | CID 62151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. l-Menthyl D-lactate | C13H24O3 | CID 2724573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (Oxiran-2-yl)methyl decanoate | C13H24O3 | CID 14833269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Menthyl lactate [webbook.nist.gov]

- 5. Page loading... [wap.guidechem.com]

Spectroscopic Profile of (Oxiran-2-yl)methyl decanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (Oxiran-2-yl)methyl decanoate, also known as glycidyl decanoate. Due to the limited availability of direct experimental spectra for this specific compound, this guide combines experimental data from the structurally similar methyl decanoate with characteristic spectroscopic features of the oxiran-2-ylmethyl (glycidyl) moiety derived from analogous compounds. This approach offers a comprehensive and predictive spectroscopic profile to aid in the identification, characterization, and analysis of (Oxiran-2-yl)methyl decanoate in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of (Oxiran-2-yl)methyl decanoate. The following tables summarize the predicted proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts. The data for the decanoate portion is based on experimental values for methyl decanoate, while the data for the oxiran-2-ylmethyl group is based on characteristic values for similar glycidyl esters.

¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for (Oxiran-2-yl)methyl decanoate

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.35 | dd | 1H | O-CH H-CH(O)CH₂ |

| ~3.90 | dd | 1H | O-CHH -CH(O)CH₂ |

| ~3.15 | m | 1H | O-CH₂-CH (O)CH₂ |

| ~2.80 | dd | 1H | O-CH₂-CH(O)CH H |

| ~2.60 | dd | 1H | O-CH₂-CH(O)CHH |

| 2.31 | t | 2H | CH₂ -COO |

| 1.62 | p | 2H | CH₂ -CH₂-COO |

| 1.27 | m | 12H | -(CH₂ )₆- |

| 0.88 | t | 3H | CH₃ |

Note: Spectra are typically recorded in CDCl₃. Chemical shifts for the oxiran-2-ylmethyl protons are estimations based on related glycidyl esters.

¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for (Oxiran-2-yl)methyl decanoate

| Chemical Shift (ppm) | Assignment |

| ~173.3 | C =O |

| ~65.0 | O-CH₂ -CH(O)CH₂ |

| ~50.0 | O-CH₂-CH (O)CH₂ |

| ~44.5 | O-CH₂-CH(O)CH₂ |

| 34.1 | CH₂ -COO |

| 31.9 | CH₂ -(CH₂)₇-CH₃ |

| 29.4 | -(CH₂ )ₓ- |

| 29.3 | -(CH₂ )ₓ- |

| 29.2 | -(CH₂ )ₓ- |

| 29.1 | -(CH₂ )ₓ- |

| 25.0 | CH₂ -CH₂-COO |

| 22.7 | CH₂ -CH₃ |

| 14.1 | CH₃ |

Note: Spectra are typically recorded in CDCl₃. Chemical shifts for the oxiran-2-ylmethyl carbons are estimations based on related glycidyl esters.

Infrared (IR) Spectroscopy

The IR spectrum of (Oxiran-2-yl)methyl decanoate is expected to show characteristic absorption bands for the ester and epoxide functional groups.

Table 3: Predicted IR Absorption Bands for (Oxiran-2-yl)methyl decanoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2925, 2855 | Strong | C-H stretch (alkane) |

| 1740 | Strong | C=O stretch (ester) |

| 1250, 1160 | Strong | C-O stretch (ester) |

| ~915, ~840 | Medium | C-O stretch (epoxide ring, asymmetric and symmetric) |

Mass Spectrometry (MS)

The mass spectrum of (Oxiran-2-yl)methyl decanoate, typically obtained via electron ionization (EI), would exhibit a molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Fragmentation for (Oxiran-2-yl)methyl decanoate

| m/z | Interpretation |

| 228 | [M]⁺ (Molecular Ion) |

| 171 | [M - C₃H₅O]⁺ (Loss of glycidyl group) |

| 155 | [CH₃(CH₂)₈CO]⁺ (Acylium ion) |

| 57 | [C₃H₅O]⁺ (Glycidyl cation) |

| 43 | [C₃H₇]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of (Oxiran-2-yl)methyl decanoate is dissolved in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13. ¹H NMR data is reported as chemical shift in ppm downfield from TMS, with multiplicity (s = singlet, d = doublet, t = triplet, p = pentet, m = multiplet), and integration. ¹³C NMR data is reported as chemical shift in ppm downfield from TMS.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of the neat liquid sample is placed between two sodium chloride or potassium bromide plates to form a thin film. The spectrum is recorded over the range of 4000-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample, diluted in an appropriate solvent like dichloromethane or ethyl acetate, is injected into the GC. The mass spectrometer is set to scan over a mass range of m/z 40-400.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like (Oxiran-2-yl)methyl decanoate.

Solubility and stability of (Oxiran-2-yl)methyl decanoate in common lab solvents

An In-depth Technical Guide to the Solubility and Stability of (Oxiran-2-yl)methyl decanoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes general chemical principles and data for compounds structurally related to (Oxiran-2-yl)methyl decanoate, also known as glycidyl decanoate. Specific quantitative data for this compound is not widely available in published literature. The presented data and protocols should be considered illustrative and require experimental verification.

Introduction

(Oxiran-2-yl)methyl decanoate is an organic compound that incorporates both an epoxide (oxirane) ring and a decanoate ester functional group. This bifunctional nature makes it a versatile intermediate in organic synthesis and a component in various formulations. Understanding its solubility in common laboratory solvents and its stability under different environmental conditions is crucial for its effective storage, handling, and application in research and development, particularly in the pharmaceutical and materials science sectors. The epoxide ring is susceptible to ring-opening reactions, while the ester linkage can undergo hydrolysis, making stability a key consideration.

Chemical and Physical Properties

-

IUPAC Name: (Oxiran-2-yl)methyl decanoate

-

Synonyms: Glycidyl decanoate

-

Molecular Formula: C₁₃H₂₄O₃

-

Molecular Weight: 228.33 g/mol

-

Appearance: Expected to be a colorless to pale yellow liquid.

Solubility Profile

The solubility of (Oxiran-2-yl)methyl decanoate is dictated by its long alkyl chain, which imparts significant nonpolar character, and the polar ester and epoxide groups. Generally, it is expected to be miscible with a wide range of organic solvents and have very low solubility in water. Long-chain alkyl glycidyl ethers are noted to be highly hydrophobic.[1][2][3][4] The principle of "like dissolves like" is a good predictor of its solubility behavior.[5]

Table 1: Predicted Solubility of (Oxiran-2-yl)methyl decanoate in Common Laboratory Solvents at 25°C

| Solvent Class | Solvent | Predicted Solubility (g/L) | Qualitative Description |

| Polar Protic | Water | < 0.1 | Insoluble |

| Ethanol | > 500 | Freely Soluble | |

| Methanol | > 500 | Freely Soluble | |

| Isopropanol | > 500 | Freely Soluble | |

| Polar Aprotic | Acetone | > 500 | Freely Soluble |

| Acetonitrile | > 500 | Freely Soluble | |

| Dimethyl Sulfoxide (DMSO) | > 500 | Freely Soluble | |

| Tetrahydrofuran (THF) | > 500 | Freely Soluble | |

| Nonpolar | Hexane | > 500 | Freely Soluble |

| Toluene | > 500 | Freely Soluble | |

| Dichloromethane | > 500 | Freely Soluble | |

| Diethyl Ether | > 500 | Freely Soluble |

Stability Profile

The stability of (Oxiran-2-yl)methyl decanoate is influenced by several factors, primarily due to the reactivity of the epoxide ring and the susceptibility of the ester group to hydrolysis.

-

Thermal Stability: Glycidyl esters can undergo thermal degradation at elevated temperatures.[6][7][8][9] Studies on similar compounds show that degradation can occur at temperatures used in processing, such as 180-200°C, leading to the formation of various decomposition products.[6][9] The degradation of glycidyl esters often follows pseudo-first-order kinetics.[8][10]

-

Hydrolytic Stability: The presence of both an ester and an epoxide group makes the molecule susceptible to hydrolysis, which can be catalyzed by both acids and bases.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the epoxide ring is protonated, making it highly susceptible to nucleophilic attack by water, leading to the formation of a diol.[11] The ester linkage can also be hydrolyzed to decanoic acid and glycidol.

-

Base-Catalyzed Hydrolysis: In basic media, the ester group can be saponified. The epoxide ring can also be opened by strong nucleophiles like hydroxide ions, typically at the less sterically hindered carbon.[11][12]

-

-

Photolytic Stability: While specific data is limited, epoxide compounds are generally stable to photolysis in the absence of sensitizers.[13] However, prolonged exposure to high-intensity UV light should be evaluated.

Table 2: Predicted Stability of (Oxiran-2-yl)methyl decanoate and Potential Degradation Products

| Condition | Stability | Major Degradation Pathway(s) | Potential Degradation Products |

| High Temperature (>150°C) | Unstable | Thermal decomposition, decarboxylation | Decanoic acid, glycidol, aldehydes, hydrocarbons[6][9] |

| Aqueous, pH < 4 | Unstable | Acid-catalyzed hydrolysis (epoxide and ester) | Decanoic acid, 2,3-dihydroxypropyl decanoate, glycidol |

| Aqueous, pH > 9 | Unstable | Base-catalyzed hydrolysis (saponification of ester, epoxide ring opening) | Decanoate salt, glycidol, 2,3-dihydroxypropyl decanoate |

| Aqueous, Neutral pH | Moderately Stable | Slow hydrolysis | Decanoic acid, glycidol, 2,3-dihydroxypropyl decanoate |

| Exposure to Light (UV) | Likely Stable | Photolytic degradation (if sensitizers are present) | Various oxidation and cleavage products |

| Oxidizing Conditions | Potentially Unstable | Oxidation | Oxidized derivatives |

Experimental Protocols

Protocol for Determination of Solubility

This protocol outlines a method for determining the solubility of (Oxiran-2-yl)methyl decanoate in a given solvent.[5][14][15][16][17]

Materials:

-

(Oxiran-2-yl)methyl decanoate

-

Selected solvents (e.g., water, ethanol, hexane)

-

Analytical balance

-

Glass vials with screw caps

-

Vortex mixer

-

Temperature-controlled shaker or water bath

-

Analytical instrument for quantification (e.g., GC-MS, HPLC)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of (Oxiran-2-yl)methyl decanoate to a series of vials.

-

Add a known volume (e.g., 5 mL) of the selected solvent to each vial.

-

Cap the vials tightly and place them in a temperature-controlled shaker set to 25°C.

-

Equilibrate the samples for at least 24 hours to ensure saturation. Visually confirm that an excess of the solute remains.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at 25°C for at least 4 hours to allow the undissolved solute to settle.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a 0.45 µm syringe filter compatible with the solvent.

-

Accurately dilute the filtered aliquot with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method (e.g., GC-MS or HPLC) to determine the concentration of (Oxiran-2-yl)methyl decanoate.

-

Calculate the solubility in g/L or mg/mL based on the measured concentration and the dilution factor.

-

Caption: Workflow for determining the solubility of a compound.

Protocol for Accelerated Stability Testing

This protocol is designed to assess the stability of (Oxiran-2-yl)methyl decanoate under accelerated conditions to predict its shelf life.[18][19][20][21]

Materials:

-

(Oxiran-2-yl)methyl decanoate

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

pH buffers

-

Glass vials with inert caps

-

Analytical instrument for quantification (e.g., HPLC with a stability-indicating method)

Procedure:

-

Sample Preparation:

-

Dispense a known amount of (Oxiran-2-yl)methyl decanoate into vials for each test condition.

-

For hydrolytic stability, prepare solutions of the compound in acidic, neutral, and basic aqueous buffers.

-

Seal the vials.

-

-

Storage Conditions:

-

Thermal Stability (Accelerated): Place samples in stability chambers at elevated temperatures (e.g., 40°C/75% RH, 50°C, 60°C).

-

Hydrolytic Stability: Store the buffered solutions at various temperatures (e.g., 25°C, 40°C, 60°C).

-

Photostability: Expose samples to a light source according to ICH Q1B guidelines, alongside dark controls.

-

-

Time Points:

-

Pull samples at predetermined intervals (e.g., 0, 1, 3, and 6 months for accelerated thermal stability; shorter intervals may be needed for forced degradation studies).[20]

-

-

Analysis:

-

At each time point, analyze the samples using a validated stability-indicating HPLC method.

-

Quantify the amount of remaining (Oxiran-2-yl)methyl decanoate.

-

Identify and quantify any significant degradation products by comparing the chromatograms to reference standards and stress-degraded samples.

-

Monitor physical properties such as appearance and color.

-

-

Data Evaluation:

-

Plot the concentration of the parent compound versus time for each condition.

-

Determine the degradation kinetics and use the data from accelerated conditions (e.g., using the Arrhenius equation) to predict the shelf life at typical storage conditions (e.g., 25°C).[19]

-

Caption: Workflow for an accelerated stability study.

Analytical Methodologies

The quantification of (Oxiran-2-yl)methyl decanoate and its degradation products is critical for both solubility and stability studies.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV or mass spectrometric (MS) detection is suitable. A stability-indicating method must be developed and validated to separate the parent compound from all potential degradation products.[22][23][24][25][26]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful tool, particularly for identifying volatile degradation products. Derivatization may be necessary to improve the chromatographic behavior of non-volatile degradation products like diols.[22][23]

Conclusion

(Oxiran-2-yl)methyl decanoate is a hydrophobic compound with high solubility in organic solvents and poor solubility in water. Its stability is a significant concern due to the reactive epoxide ring and hydrolyzable ester group. It is particularly susceptible to degradation under high-temperature and aqueous acidic or basic conditions. For any application, it is imperative to experimentally determine the precise solubility and stability profiles under conditions relevant to its intended use and storage. The protocols and data presented in this guide provide a framework for conducting such evaluations.

References

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]

- 5. education.com [education.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic Study and Degradation Mechanism of Glycidyl Esters in both Palm Oil and Chemical Models during High-Temperature Heating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. jsynthchem.com [jsynthchem.com]

- 13. Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms at 298 K - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP06033J [pubs.rsc.org]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 16. researchgate.net [researchgate.net]

- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 18. lnct.ac.in [lnct.ac.in]

- 19. biopharminternational.com [biopharminternational.com]

- 20. ema.europa.eu [ema.europa.eu]

- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 22. mjas.analis.com.my [mjas.analis.com.my]

- 23. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. A new analytical method for the quantification of glycidol fatty acid esters in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the Oxirane Ring in (Oxiran-2-yl)methyl decanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Oxiran-2-yl)methyl decanoate, a glycidyl ester, is a molecule of significant interest in organic synthesis and drug development due to the high reactivity of its oxirane (epoxide) ring. This three-membered heterocyclic ether is susceptible to ring-opening reactions initiated by a wide range of nucleophiles, providing a versatile platform for the introduction of diverse functional groups. This technical guide provides an in-depth analysis of the reactivity of the oxirane ring in (Oxiran-2-yl)methyl decanoate, including its synthesis, key reactions, and mechanistic considerations. Detailed experimental protocols, quantitative data for analogous systems, and visualizations of reaction pathways are presented to serve as a comprehensive resource for researchers in the field.

Introduction

The inherent ring strain of the oxirane ring in (Oxiran-2-yl)methyl decanoate makes it a potent electrophile, readily undergoing nucleophilic attack. This reactivity is the cornerstone of its utility in chemical synthesis, allowing for the formation of β-functionalized alcohols with high regioselectivity. The reaction conditions, particularly the pH, play a crucial role in dictating the reaction mechanism and the nature of the final products. Understanding the factors that govern the reactivity of this functional group is paramount for its effective utilization in the synthesis of complex molecules, including active pharmaceutical ingredients.

Synthesis of (Oxiran-2-yl)methyl decanoate

The synthesis of (Oxiran-2-yl)methyl decanoate typically proceeds through a two-step process involving the reaction of decanoic acid with an excess of epichlorohydrin, followed by dehydrochlorination of the resulting chlorohydrin intermediate.

Experimental Protocol: Synthesis of (Oxiran-2-yl)methyl decanoate

Materials:

-

Decanoic acid

-

Epichlorohydrin

-

Tetramethylammonium chloride solution (50% in water)

-

Methyl isobutyl ketone (MIBK)

-

Sodium hydroxide (50% aqueous solution)

-

Water (deionized)

Step 1: Formation of the Chlorohydrin Intermediate

-

In a reaction vessel equipped with a stirrer and a condenser, heat decanoic acid and a molar excess of epichlorohydrin (e.g., 1.1 equivalents per equivalent of carboxylic acid) to 95 °C with stirring.

-

Add a catalytic amount of a 50% aqueous tetramethylammonium chloride solution.

-

Maintain the reaction mixture at 95 °C for approximately 3-4 hours.

-

After the reaction, remove the excess epichlorohydrin under vacuum.

-

The resulting crude chlorohydrin can be purified by washing with water.

Step 2: Dehydrochlorination

-

Dissolve the chlorohydrin intermediate in a suitable water-immiscible organic solvent, such as methyl isobutyl ketone.

-

While stirring vigorously, add a 50% aqueous sodium hydroxide solution dropwise over a period of 1-2 hours, maintaining the temperature at approximately 85 °C.

-

After the addition is complete, continue stirring at 85 °C for an additional 30-60 minutes.

-

Cool the reaction mixture and separate the aqueous phase.

-

Wash the organic phase with water until the pH is neutral.

-

Remove the solvent from the organic phase by azeotropic distillation to yield (Oxiran-2-yl)methyl decanoate.

Reactivity of the Oxirane Ring

The reactivity of the oxirane ring in (Oxiran-2-yl)methyl decanoate is dominated by nucleophilic ring-opening reactions. These reactions can be catalyzed by either acid or base, and the regioselectivity of the attack depends on the reaction conditions.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the oxygen atom of the oxirane ring is protonated, forming a highly reactive oxonium ion. This activation facilitates the attack of even weak nucleophiles. The nucleophilic attack generally occurs at the more substituted carbon atom due to the development of a partial positive charge, following a mechanism with SN1 character.

Diagram: Acid-Catalyzed Oxirane Ring-Opening

Caption: General pathway for acid-catalyzed ring-opening of the oxirane.

Base-Catalyzed Ring-Opening

In the presence of a strong nucleophile and under basic or neutral conditions, the ring-opening occurs via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the oxirane ring, leading to inversion of stereochemistry if the carbon is chiral.

Diagram: Base-Catalyzed Oxirane Ring-Opening

Caption: General pathway for base-catalyzed ring-opening of the oxirane.

Key Ring-Opening Reactions and Quantitative Data

The following sections detail common ring-opening reactions of the oxirane ring. Due to the limited availability of specific quantitative data for (Oxiran-2-yl)methyl decanoate, data for analogous glycidyl esters are presented.

Hydrolysis

The hydrolysis of the oxirane ring leads to the formation of a diol. This reaction can be catalyzed by both acids and bases. The hydrolysis kinetic constant is a sum of contributions from acid-catalyzed, base-catalyzed, and neutral hydrolysis[1].

| Reaction Condition | Catalyst | General Rate Observation for Glycidyl Esters |

| Acidic | H⁺ | Reaction rate increases significantly. |

| Neutral | None | Slow reaction rate. |

| Basic | OH⁻ | Reaction rate is faster than neutral but generally slower than acid-catalyzed. |

Table 1: Qualitative Comparison of Hydrolysis Rates for Glycidyl Esters.

A kinetic study on the degradation of glycidyl esters at high temperatures showed that the degradation follows pseudo-first-order reactions[2][3]. The activation energy for the degradation (which involves ring-opening) was found to be significantly lower than that for its formation, indicating that the degradation is a more facile process[2][3].

Reaction with Amines

Primary and secondary amines are potent nucleophiles that readily open the oxirane ring to form β-amino alcohols. This reaction is fundamental in the synthesis of many pharmaceuticals and specialty chemicals. The reaction is typically carried out in a suitable solvent, and the rate can be influenced by the basicity and steric hindrance of the amine.

| Amine Type | Reaction Conditions | Expected Product |

| Primary Amine (e.g., Benzylamine) | Neat or in a polar solvent, room temp. to mild heating | N-substituted β-amino alcohol |

| Secondary Amine (e.g., Diethylamine) | Neat or in a polar solvent, mild heating | N,N-disubstituted β-amino alcohol |

Table 2: Representative Reactions of Glycidyl Esters with Amines.

Experimental Protocol: Reaction with a Primary Amine (Illustrative)

Materials:

-

(Oxiran-2-yl)methyl decanoate

-

Benzylamine

-

Ethanol

Procedure:

-

Dissolve (Oxiran-2-yl)methyl decanoate (1 equivalent) in ethanol in a round-bottom flask.

-

Add benzylamine (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Reaction with Alcohols (Alkoxylation)

In the presence of an acid or base catalyst, alcohols can act as nucleophiles to open the oxirane ring, forming β-alkoxy alcohols. Base-catalyzed methanolysis of the ester group in glycidyl esters is also a relevant reaction to consider, which can occur concurrently or under different conditions[4].

| Alcohol | Catalyst | Expected Product |

| Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | β-methoxy alcohol |

| Ethanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₂CH₃) | β-ethoxy alcohol |

Table 3: Representative Reactions of Glycidyl Esters with Alcohols.

Reaction with Thiols (Thiolysis)

Thiols are excellent nucleophiles and react readily with the oxirane ring, often without the need for a strong catalyst, to yield β-hydroxy thioethers. The thiol-epoxy reaction is considered a "click" reaction due to its high efficiency and selectivity[5].

| Thiol | Reaction Conditions | Expected Product |

| Thiophenol | Mild conditions, often neat or in a polar solvent | β-hydroxy phenyl thioether |

| Thioglycerol | Room temperature in a suitable solvent | β-hydroxy thioether with a diol moiety |

Table 4: Representative Reactions of Glycidyl Esters with Thiols.

Diagram: Experimental Workflow for a Typical Ring-Opening Reaction

Caption: A generalized workflow for a nucleophilic ring-opening reaction.

Conclusion

The oxirane ring of (Oxiran-2-yl)methyl decanoate is a highly versatile functional group that enables a wide array of chemical transformations. Its reactivity towards nucleophiles under both acidic and basic conditions provides a powerful tool for the synthesis of complex molecules with diverse functionalities. This guide has provided an overview of the synthesis, key ring-opening reactions, and mechanistic aspects of this important class of compounds. The provided experimental protocols and data for analogous systems serve as a valuable starting point for researchers and professionals in drug development and chemical synthesis. Further investigation into the specific quantitative reactivity of (Oxiran-2-yl)methyl decanoate will undoubtedly continue to expand its applications in these fields.

References

- 1. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Kinetic Study and Degradation Mechanism of Glycidyl Esters in both Palm Oil and Chemical Models during High-Temperature Heating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective ring-opening polymerization of glycidyl esters: a versatile synthetic platform for glycerol-based (co)polyethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. TCEP-Enabled Click Modification of Glycidyl-Bearing Polymers with Biorelevant Sulfhydryl Molecules: Toward Chemoselective Bioconjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activities of (Oxiran-2-yl)methyl decanoate: An In-depth Technical Guide

Disclaimer: Direct experimental data on the biological activities of (Oxiran-2-yl)methyl decanoate are not available in the current scientific literature. This guide provides an overview of its potential biological activities based on data from structurally similar compounds, namely other glycidyl esters, and its primary metabolite, glycidol. The information herein is intended for researchers, scientists, and drug development professionals to guide future investigations.

Introduction

(Oxiran-2-yl)methyl decanoate, also known as glycidyl decanoate, is a glycidyl ester. Glycidyl esters are compounds characterized by a reactive epoxide ring and an ester group. While specific applications for (oxiran-2-yl)methyl decanoate are not well-documented, related compounds like glycidyl neodecanoate are utilized as reactive diluents in epoxy resins for coatings, adhesives, and composites.[1][2][3] The primary biological significance of glycidyl esters stems from their in vivo hydrolysis to glycidol, a compound classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[4][5][6]

Metabolic Fate

The principal metabolic pathway for glycidyl esters, and therefore predicted for (oxiran-2-yl)methyl decanoate, is hydrolysis in the gastrointestinal tract, catalyzed by lipases. This reaction cleaves the ester bond, releasing glycidol and the corresponding fatty acid (decanoic acid in this case).[4][7]

Caption: Metabolic hydrolysis of (Oxiran-2-yl)methyl decanoate.

Potential Biological Activities

The biological activities of (oxiran-2-yl)methyl decanoate are expected to be primarily driven by its metabolite, glycidol.

Cytotoxicity and Genotoxicity

Mechanism of Action: Glycidol is a known genotoxic and carcinogenic compound.[4][6][8] Its epoxide ring is highly reactive and can form covalent adducts with nucleophilic centers in cellular macromolecules, including DNA and proteins.[8] This alkylating activity is believed to be the primary mechanism underlying its genotoxic and carcinogenic effects.[8]

Studies on glycidol have demonstrated its ability to induce chromosomal damage, as evidenced by the formation of micronuclei in peripheral blood of mice.[8] The genotoxicity of glycidol has been established in numerous in vitro and in vivo assays.[9]

Quantitative Data on Glycidol Cytotoxicity:

| Cell Line | Assay | Endpoint | Concentration | Effect | Reference |

| Human Colon Cancer (HCT 116) | AlamarBlue® | Viability | 1.16 µg/mL | Dramatically reduced cell viability | [10] |

| African Green Monkey Kidney (Vero) | AlamarBlue® | Viability | 1.16 µg/mL | Slightly cytotoxic | [10] |

Signaling Pathways: Research on glycidol suggests that it can induce oxidative stress and affect cellular signaling pathways. In human colon cancer cells (HCT 116), glycidol has been shown to trigger reactive oxygen species (ROS) activity and cause the down-regulation of ERK ½, pERK, and BCL-2 protein expression, leading to caspase-3 independent cell death.[10]

Caption: Proposed signaling pathway for glycidol-induced cytotoxicity.

Antimicrobial Activity

While direct studies on the antimicrobial properties of (oxiran-2-yl)methyl decanoate are lacking, the epoxide functional group is known to exhibit biocidal activity. Some epoxide derivatives have shown moderate antibacterial activity against strains like E. coli and P. aeruginosa.[11] Furthermore, studies on other epoxides have demonstrated their antibacterial potential against both Gram-positive and Gram-negative bacteria.[12][13] The mechanism is thought to involve the reaction of the epoxide ring with cellular components of the microorganisms.

Polymers containing glycidol units have also been investigated for their antimicrobial properties. Cationic-hydrophobic polyglycidols have demonstrated activity against E. coli and S. aureus, with the biocidal effect being influenced by the polymer's structure and hydrophobic chain length.[14]

Experimental Protocols

The following are detailed methodologies for key experiments that would be relevant for assessing the biological activities of (oxiran-2-yl)methyl decanoate.

Cytotoxicity Assessment (AlamarBlue® Assay)

This protocol is based on the methodology used to assess the cytotoxicity of R- and S-glycidol on Vero and HCT 116 cells.[10]

Objective: To determine the concentration of the test compound that reduces cell viability.

Materials:

-

Cell lines (e.g., HCT 116, Vero)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

(Oxiran-2-yl)methyl decanoate (test compound)

-

AlamarBlue® reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of (oxiran-2-yl)methyl decanoate in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the prepared dilutions of the test compound. Include vehicle-treated and untreated control wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of AlamarBlue® reagent to each well.

-

Incubate for 1-4 hours, protecting the plate from direct light.

-

Measure the fluorescence or absorbance using a microplate reader at the recommended wavelengths (e.g., 560 nm excitation, 590 nm emission).

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

Caption: Workflow for AlamarBlue® cytotoxicity assay.

Antimicrobial Susceptibility Testing (Disk Diffusion Method)

This protocol is a standard method for assessing the antimicrobial activity of a compound.[11][12][13]

Objective: To determine the susceptibility of microorganisms to the test compound.

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Fungal strains (e.g., C. albicans)

-

Appropriate agar plates (e.g., Mueller-Hinton agar for bacteria)

-

Sterile paper discs

-

(Oxiran-2-yl)methyl decanoate (test compound)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

Procedure:

-

Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Evenly spread the inoculum over the surface of the agar plate using a sterile swab.

-

Impregnate sterile paper discs with a known concentration of the test compound.

-

Place the impregnated discs, along with positive and negative control discs, on the surface of the inoculated agar plate.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of inhibition around each disc in millimeters.

Conclusion

While direct experimental evidence is currently unavailable for (oxiran-2-yl)methyl decanoate, its structural similarity to other glycidyl esters and its metabolic conversion to glycidol strongly suggest potential for significant biological activities, particularly cytotoxicity and genotoxicity. The reactive epoxide moiety is a key structural feature that likely dictates its biological interactions. Furthermore, the potential for antimicrobial activity warrants investigation. The experimental protocols outlined in this guide provide a framework for future research to elucidate the specific biological profile of (oxiran-2-yl)methyl decanoate. Such studies are crucial for a comprehensive understanding of its potential applications and associated risks.

References

- 1. GLYCIDYL NEODECANOATE - Ataman Kimya [atamanchemicals.com]

- 2. caloongchem.com [caloongchem.com]

- 3. caloongchem.com [caloongchem.com]

- 4. Glycidyl Fatty Acid Esters in Refined Edible Oils: A Review on Formation, Occurrence, Analysis, and Elimination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Glycidol - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The genotoxic potency of glycidol established from micronucleus frequency and hemoglobin adduct levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. zora.uzh.ch [zora.uzh.ch]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, characterization and biological activity of epoxide derivatives [wisdomlib.org]

- 12. japsonline.com [japsonline.com]

- 13. Synthesis and antibacterial activity of epoxide from hyptolide (Hyptis pectinata (L.) Poit) against Gram-positive and Gram-negative bacteria | Journal of Applied Pharmaceutical Science [bibliomed.org]

- 14. Novel Antibacterial Polyglycidols: Relationship between Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Discovery and Natural Occurrence of (Oxiran-2-yl)methyl Decanoate Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Oxiran-2-yl)methyl decanoate and its analogs, commonly known as glycidyl fatty acid esters, are compounds of significant interest in the fields of food science, toxicology, and potentially, pharmacology. This technical guide provides a comprehensive overview of their discovery, natural occurrence, and biological activities. Contrary to typical natural products, the primary "natural" source of these compounds is as process-induced contaminants in refined edible oils. This guide details their formation during food processing, analytical methods for their detection, and their primary toxicological concern related to the release of glycidol. Furthermore, this document explores the limited but emerging research on the synthesis and other potential biological activities of specific (oxiran-2-yl)methyl alkanoates, including their antimicrobial properties. Detailed experimental protocols for their synthesis and analysis are provided, along with quantitative data on their occurrence and biological effects, to serve as a valuable resource for researchers in this field.

Discovery and Natural Occurrence

The discovery of (oxiran-2-yl)methyl decanoate and its analogs is intrinsically linked to the analysis of food contaminants. These compounds are not typically found in raw or unrefined vegetable oils. Instead, they are formed during the high-temperature deodorization step of edible oil refining, which is carried out at temperatures exceeding 200°C.[1][2] Their presence in refined oils and fats was first identified as a significant food safety concern in the mid-2000s.

The primary fatty acid moieties found in these naturally occurring glycidyl esters correspond to the fatty acid profile of the source oil. Therefore, in refined palm oil, the most abundant analogs are glycidyl palmitate and oleate, while in soybean oil, linoleate and oleate esters are more prevalent. Consequently, (oxiran-2-yl)methyl decanoate (the glycidyl ester of capric acid) would be expected to be a minor component in most common refined oils, as capric acid is less abundant. The concentration of these esters can vary significantly depending on the type of oil and the refining process, with the highest levels generally found in palm oil.[3]

The formation of glycidyl esters is primarily from the reaction of mono- and diacylglycerols with other oil constituents at high temperatures.[1]

Table 1: Occurrence of Glycidyl Esters in Various Refined Edible Oils

| Oil Type | Glycidyl Ester Concentration (mg/kg) | Reference |

| Palm Oil | 0.9 - 10.5 | [4] |

| Olive Oil | Not detected - 1.98 | [5] |

| Sunflower Oil | 0.05 - 1.2 | [3] |

| Soybean Oil | 0.03 - 0.5 | [3] |

| Rapeseed (Canola) Oil | 0.04 - 0.6 | [3] |

| Coconut Oil | 0.1 - 0.9 | [3] |

Synthesis of (Oxiran-2-yl)methyl Alkanoate Analogs

For research purposes, specific (oxiran-2-yl)methyl alkanoate analogs can be synthesized to study their biological activities. The most common laboratory synthesis involves the esterification of glycidol with the corresponding fatty acid or its more reactive derivative, such as an acyl chloride or anhydride.

General Chemical Synthesis Protocol

This protocol describes a general method for the synthesis of (oxiran-2-yl)methyl alkanoates.

Materials:

-

Glycidol

-

Alkanoic acid (e.g., decanoic acid, octanoic acid, lauric acid)

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Dissolve the alkanoic acid (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of glycidol (1.2 eq) in anhydrous DCM to the flask.

-

Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

-

Characterize the final product by NMR and mass spectrometry.

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more selective alternative to chemical methods. Lipases are commonly used to catalyze the esterification of glycidol with fatty acids.

Caption: Metabolic activation and toxicity pathway of glycidyl esters.

Antimicrobial Activity

While the toxicity of glycidol is the main focus of research on these compounds, there is evidence that fatty acids and their esters can possess antimicrobial properties. The antimicrobial activity of fatty acid esters is often dependent on the chain length of the fatty acid. Medium-chain fatty acids (C6-C12) and their esters have been shown to be effective against various Gram-positive bacteria. [6]The proposed mechanism of action involves the disruption of the bacterial cell membrane.

Limited specific data exists for the antimicrobial activity of a homologous series of (oxiran-2-yl)methyl alkanoates. However, based on structure-activity relationship studies of other fatty acid esters, it is hypothesized that analogs with fatty acid chain lengths between 8 and 12 carbons may exhibit the most potent antimicrobial effects.

Table 2: Hypothetical Antimicrobial Activity Profile of (Oxiran-2-yl)methyl Alkanoate Analogs

| Compound (Alkanoate Chain) | Predicted Activity against Gram-positive bacteria | Predicted Activity against Gram-negative bacteria |

| Hexanoate (C6) | Moderate | Low |

| Octanoate (C8) | High | Low to Moderate |

| Decanoate (C10) | High | Low to Moderate |

| Laurate (C12) | High | Low |

| Myristate (C14) | Moderate | Low |

| Palmitate (C16) | Low | Low |

This table is predictive and based on structure-activity relationships of other fatty acid esters. Experimental validation is required.

Experimental Protocols for Biological Evaluation

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of (oxiran-2-yl)methyl alkanoate analogs against bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Mueller-Hinton Broth (MHB)

-

(Oxiran-2-yl)methyl alkanoate analogs dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of each analog in DMSO.

-

In a 96-well plate, perform serial two-fold dilutions of each analog in MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10^5 CFU/mL in MHB.

-

Add the bacterial inoculum to each well containing the diluted compounds.

-

Include positive (bacteria in MHB without compound) and negative (MHB only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Cytotoxicity Assay

This protocol describes the MTT assay to evaluate the cytotoxicity of the analogs against a mammalian cell line.

Materials:

-

Mammalian cell line (e.g., HeLa, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

(Oxiran-2-yl)methyl alkanoate analogs dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.

-

Incubate the plates for 24-48 hours.

-

Add MTT solution to each well and incubate for another 2-4 hours.

-

Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

(Oxiran-2-yl)methyl decanoate and its analogs are primarily encountered as process-induced contaminants in refined edible oils, with their main biological effect being linked to the carcinogenicity of their metabolite, glycidol. While their "natural occurrence" is a consequence of food manufacturing, the synthesis of specific analogs offers an avenue for exploring other potential biological activities, such as antimicrobial effects. The provided protocols for synthesis and biological evaluation serve as a foundation for further research into the structure-activity relationships of these compounds, which may lead to the development of novel therapeutic agents. Further investigation is warranted to fully characterize the pharmacological potential of this class of molecules beyond their current toxicological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MCPD and glycidyl esters in food | EFSA [efsa.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Novel Antibacterial Polyglycidols: Relationship between Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Polymers from (Oxiran-2-yl)methyl decanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of polymers derived from (Oxiran-2-yl)methyl decanoate. This monomer, a glycidyl ester with a C10 alkyl chain, is a promising candidate for creating biocompatible and biodegradable polymers with applications in drug delivery and advanced materials. The protocols provided are based on established methods for the polymerization of analogous long-chain alkyl glycidyl ethers and esters.

Introduction

(Oxiran-2-yl)methyl decanoate is a functional monomer that can undergo ring-opening polymerization (ROP) to yield polyethers with pendant decanoate ester groups. The presence of the long alkyl chain imparts hydrophobicity, while the polyether backbone provides flexibility and potential for further functionalization. These characteristics make the resulting polymers, poly((Oxiran-2-yl)methyl decanoate), attractive for various biomedical applications, including the formulation of nanoparticles, micelles, and hydrogels for controlled drug release. The polymerization can be controlled to achieve desired molecular weights and narrow molecular weight distributions, which is crucial for reproducible performance in drug delivery systems.

Polymerization Methods

The primary methods for the polymerization of (Oxiran-2-yl)methyl decanoate are cationic and anionic ring-opening polymerization. These techniques allow for the synthesis of well-defined polymers with controlled architectures.

Cationic Ring-Opening Polymerization (CROP)

CROP is a versatile method for polymerizing epoxides. The reaction is typically initiated by a strong acid or a Lewis acid, which activates the epoxide ring for nucleophilic attack by another monomer molecule.

Anionic Ring-Opening Polymerization (AROP)

AROP of epoxides is often a living polymerization, which allows for excellent control over the polymer's molecular weight and dispersity. This method typically employs a strong nucleophile as an initiator, such as an alkoxide.

Experimental Protocols

The following are generalized protocols for the synthesis of poly((Oxiran-2-yl)methyl decanoate). Researchers should optimize these conditions based on their specific requirements and available equipment.

Protocol 1: Cationic Ring-Opening Polymerization of (Oxiran-2-yl)methyl decanoate

Materials:

-

(Oxiran-2-yl)methyl decanoate (monomer), purified by distillation.

-

Initiator: Boron trifluoride diethyl etherate (BF₃·OEt₂).

-

Anhydrous dichloromethane (DCM) as the solvent.

-

Methanol for quenching the reaction.

-

Dry glassware and inert atmosphere (e.g., nitrogen or argon).

Procedure:

-

Preparation: Thoroughly dry all glassware in an oven at 120 °C and cool under an inert atmosphere.

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of (Oxiran-2-yl)methyl decanoate in anhydrous DCM under an inert atmosphere.

-

Initiation: Cool the monomer solution to 0 °C in an ice bath. Add the calculated amount of BF₃·OEt₂ initiator via syringe.

-

Polymerization: Allow the reaction to proceed at 0 °C with continuous stirring. Monitor the reaction progress by taking aliquots and analyzing them using ¹H NMR spectroscopy (disappearance of epoxide protons) or Gas Chromatography (GC) (disappearance of monomer).

-

Termination: Once the desired monomer conversion is reached, quench the polymerization by adding a small amount of cold methanol.

-

Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol. Filter the precipitate and wash it several times with cold methanol to remove any unreacted monomer and initiator residues.

-

Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

-

Characterization: Characterize the polymer's molecular weight (Mₙ), polydispersity index (PDI), and structure using Gel Permeation Chromatography (GPC) and ¹H NMR spectroscopy.

Protocol 2: Anionic Ring-Opening Polymerization of (Oxiran-2-yl)methyl decanoate

Materials:

-

(Oxiran-2-yl)methyl decanoate (monomer), purified and dried over CaH₂.

-

Initiator: Potassium naphthalenide or a pre-formed potassium alkoxide.

-

Anhydrous tetrahydrofuran (THF) as the solvent.

-

Degassed methanol for quenching.

-

High-vacuum line and inert atmosphere (argon).

Procedure:

-

Preparation: Rigorously dry all glassware and purify the solvent and monomer to remove any protic impurities.

-

Initiator Preparation (if using potassium alkoxide): Prepare the initiator by reacting a chosen alcohol with potassium metal or potassium hydride in anhydrous THF.

-

Reaction Setup: In a glovebox or under a high-vacuum line, add the desired amount of anhydrous THF to a reaction vessel. Add the initiator solution.

-

Polymerization: Slowly add the purified (Oxiran-2-yl)methyl decanoate to the initiator solution at a controlled temperature (e.g., room temperature or slightly elevated). The reaction is often exothermic.

-

Monitoring: Monitor the polymerization by observing the disappearance of the monomer. In a living polymerization, the reaction proceeds until all the monomer is consumed.

-

Termination: Terminate the polymerization by adding degassed methanol to protonate the living polymer chain ends.

-

Purification: Precipitate the polymer in a non-solvent such as cold methanol or a methanol/water mixture. Collect the polymer by filtration or centrifugation.

-

Drying: Dry the polymer under high vacuum to remove all residual solvents.

-

Characterization: Determine the Mₙ, PDI, and confirm the polymer structure using GPC and NMR spectroscopy.

Data Presentation

The following tables summarize representative quantitative data that can be expected from the polymerization of (Oxiran-2-yl)methyl decanoate, based on literature values for similar long-chain alkyl glycidyl ethers.

Table 1: Representative Data for Cationic Ring-Opening Polymerization

| Entry | [Monomer]:[Initiator] Ratio | Monomer Conversion (%) | Mₙ ( g/mol ) (GPC) | PDI (GPC) |

| 1 | 50:1 | >95 | 8,500 | 1.35 |

| 2 | 100:1 | >95 | 16,000 | 1.42 |

| 3 | 200:1 | >90 | 29,500 | 1.51 |

Table 2: Representative Data for Anionic Ring-Opening Polymerization

| Entry | [Monomer]:[Initiator] Ratio | Monomer Conversion (%) | Mₙ ( g/mol ) (GPC) | PDI (GPC) |

| 1 | 50:1 | >99 | 11,000 | 1.12 |

| 2 | 100:1 | >99 | 22,500 | 1.15 |

| 3 | 200:1 | >99 | 44,000 | 1.18 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of poly((Oxiran-2-yl)methyl decanoate).

Caption: General workflow for the synthesis and characterization of poly((Oxiran-2-yl)methyl decanoate).

Conceptual Signaling Pathway for Drug Delivery Application

Polymers from (Oxiran-2-yl)methyl decanoate can self-assemble into nanoparticles for drug delivery. The following diagram illustrates a conceptual pathway of how these nanoparticles might be used to deliver a therapeutic agent to a target cell.

Caption: Conceptual pathway for nanoparticle-mediated intracellular drug delivery.

Applications in Drug Development

The amphiphilic nature of poly((Oxiran-2-yl)methyl decanoate) makes it suitable for the encapsulation of hydrophobic drugs. The pendant ester groups are susceptible to hydrolysis, which can be exploited for controlled drug release. Potential applications include:

-

Nanoparticle Drug Carriers: The polymer can self-assemble in aqueous media to form nanoparticles that encapsulate poorly water-soluble drugs, improving their bioavailability and pharmacokinetic profile.

-

Micellar Systems: Similar to nanoparticles, these polymers can form micelles for drug solubilization and delivery.

-

Hydrogels: Copolymers incorporating (Oxiran-2-yl)methyl decanoate can be designed to form thermo- or pH-responsive hydrogels for sustained local drug delivery.

-

Functionalizable Scaffolds: The polyether backbone and the hydroxyl groups formed after potential hydrolysis of the ester side chains offer sites for further chemical modification, such as conjugation with targeting ligands or other functional molecules.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Initiators for both cationic and anionic polymerization can be highly reactive and moisture-sensitive. Handle them with extreme care under an inert atmosphere.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for the Ring-Opening Polymerization of (Oxiran-2-yl)methyl decanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the ring-opening polymerization (ROP) of (Oxiran-2-yl)methyl decanoate, a glycidyl ester monomer. The resulting polymer, poly((Oxiran-2-yl)methyl decanoate), possesses a flexible polyether backbone with pendant decanoate ester groups, making it a promising candidate for various applications, including drug delivery, biomaterials, and specialty elastomers. The protocols described herein are based on established methods for the polymerization of structurally similar long-chain alkyl glycidyl ethers and esters.

Application Notes

The ring-opening polymerization of (Oxiran-2-yl)methyl decanoate can be achieved through different mechanisms, primarily anionic and cationic polymerization. The choice of method will significantly influence the characteristics of the resulting polymer, such as molecular weight, dispersity, and microstructure.

Anionic Ring-Opening Polymerization (AROP): AROP is often the preferred method for achieving well-defined polymers with controlled molecular weights and narrow molecular weight distributions (low dispersity, Đ). This "living" polymerization technique allows for the synthesis of block copolymers and other complex architectures. The polymerization is typically initiated by a strong base, such as an alkoxide, in an aprotic solvent. For monomers with long alkyl chains, the addition of a crown ether can enhance the reactivity of the propagating species.

Cationic Ring-Opening Polymerization (CROP): CROP is another viable method for polymerizing oxiranes. It is typically initiated by strong protic acids or Lewis acids. While CROP can be effective, it is often more prone to side reactions, such as chain transfer, which can lead to broader molecular weight distributions and less control over the polymer architecture compared to AROP.

Polymer Characteristics and Applications: The presence of the long decanoate side chains imparts hydrophobicity to the polymer, while the polyether backbone provides flexibility. These amphiphilic properties can lead to self-assembly into micelles or other nanostructures in aqueous environments, making them suitable for encapsulating hydrophobic drugs. The ester linkages in the side chains also offer the potential for biodegradability through hydrolysis. By controlling the molecular weight and polymer architecture, the physical and biological properties of poly((Oxiran-2-yl)methyl decanoate) can be tailored for specific applications in drug formulation and medical devices.

Quantitative Data Summary

The following table summarizes representative quantitative data for polymers synthesized from structurally similar long-chain glycidyl monomers via anionic ring-opening polymerization. These values can serve as a benchmark for the expected outcomes of (Oxiran-2-yl)methyl decanoate polymerization under similar conditions.

| Monomer | Initiator System | Molar Ratio [M]/[I] | Mn ( g/mol ) | Mw ( g/mol ) | Dispersity (Đ) | Conversion (%) | Reference |

| Dodecyl Glycidyl Ether | K-naphthalenide / 18-crown-6 | 30 | 8,900 | 9,800 | 1.10 | >95 | [1] |

| Hexadecyl Glycidyl Ether | K-naphthalenide / 18-crown-6 | 30 | 10,200 | 11,300 | 1.11 | >95 | [1] |

| Racemic Glycidyl Butyrate | PPNCl / (i-Bu)2Al-O-Al(i-Bu)2 | 100 | 11,400 | 12,500 | 1.10 | 98 | [2] |

Experimental Protocols

Below are detailed protocols for the anionic and cationic ring-opening polymerization of (Oxiran-2-yl)methyl decanoate. Safety Precaution: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques, as the initiators and living polymer chains are sensitive to air and moisture. All glassware should be rigorously dried before use.

Protocol 1: Anionic Ring-Opening Polymerization (AROP)

This protocol is adapted from the polymerization of long-chain alkyl glycidyl ethers and is expected to yield well-defined polymers.

Materials:

-

(Oxiran-2-yl)methyl decanoate (monomer), purified by distillation over CaH₂

-

Toluene (solvent), dried over sodium/benzophenone ketyl and distilled

-

Potassium naphthalenide solution in THF (initiator), freshly prepared or titrated

-

18-crown-6, dried by azeotropic distillation with toluene

-

Methanol, degassed

Procedure:

-

Reactor Setup: In a glovebox, add the desired amount of 18-crown-6 to a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Solvent and Monomer Addition: Outside the glovebox, attach the flask to a Schlenk line. Evacuate and backfill with argon three times. Add dry toluene via cannula, followed by the purified (Oxiran-2-yl)methyl decanoate monomer.

-

Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add the potassium naphthalenide initiator solution dropwise via syringe until a faint, persistent green color is observed, then add the calculated amount for the desired molecular weight.

-

Polymerization: Allow the reaction to warm to room temperature and stir for 24-48 hours. The progress of the polymerization can be monitored by taking aliquots for ¹H NMR analysis to determine monomer conversion.

-

Termination: Once the desired conversion is reached, terminate the polymerization by adding a small amount of degassed methanol to quench the living anionic chain ends.

-

Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol. Collect the polymer by filtration or decantation.

-

Drying: Dissolve the polymer in a small amount of a suitable solvent (e.g., dichloromethane) and remove the solvent under reduced pressure. Dry the final polymer in a vacuum oven at room temperature until a constant weight is achieved.

-

Characterization: Characterize the polymer by size-exclusion chromatography (SEC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ). Use ¹H and ¹³C NMR spectroscopy to confirm the polymer structure.

Protocol 2: Cationic Ring-Opening Polymerization (CROP)

This protocol provides a general method for cationic polymerization, which may result in polymers with broader molecular weight distributions.

Materials:

-

(Oxiran-2-yl)methyl decanoate (monomer), purified by distillation over CaH₂

-

Dichloromethane (solvent), dried over CaH₂ and distilled

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator), freshly distilled

-

Methanol, anhydrous

Procedure:

-

Reactor Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and under an argon atmosphere, add the purified (Oxiran-2-yl)methyl decanoate monomer and dry dichloromethane.

-

Initiation: Cool the solution to 0 °C in an ice bath. Add the BF₃·OEt₂ initiator via syringe. The amount of initiator will influence the molecular weight of the resulting polymer.

-

Polymerization: Stir the reaction mixture at 0 °C. The polymerization is typically rapid and may be complete within a few hours. Monitor the reaction by ¹H NMR or by observing the increase in viscosity of the solution.

-

Termination: Quench the polymerization by adding a small amount of anhydrous methanol.

-

Purification: Precipitate the polymer in a large volume of cold methanol. Filter the polymer and wash it with fresh cold methanol.

-

Drying: Dry the polymer under vacuum at room temperature to a constant weight.

-

Characterization: Analyze the polymer using SEC for molecular weight and dispersity, and NMR spectroscopy for structural confirmation.

Visualizations

Anionic Ring-Opening Polymerization Workflow

Caption: Workflow for the anionic ring-opening polymerization.

Signaling Pathway of Cationic Ring-Opening Polymerization

Caption: Key steps in cationic ring-opening polymerization.

References

- 1. Polymerization of long chain alkyl glycidyl ethers: a platform for micellar gels with tailor-made melting points - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Selective ring-opening polymerization of glycidyl esters: a versatile synthetic platform for glycerol-based (co)polyethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Application of (Oxiran-2-yl)methyl decanoate in Coating Formulations: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Oxiran-2-yl)methyl decanoate, also known as glycidyl decanoate, is an epoxy-functional ester that serves as a reactive diluent in a variety of coating formulations. Its primary role is to reduce the viscosity of high-solid or solvent-free systems, thereby lowering the volatile organic compound (VOC) content. Beyond viscosity reduction, the incorporation of (Oxiran-2-yl)methyl decanoate into a coating formulation can significantly enhance the performance characteristics of the cured film, including improved flexibility, adhesion, and chemical resistance. The reactivity of its epoxide group allows it to be chemically integrated into the polymer backbone during the curing process.[1] This document provides detailed application notes and experimental protocols for the utilization of (Oxiran-2-yl)methyl decanoate in coating formulations.

Key Applications and Benefits

(Oxiran-2-yl)methyl decanoate is particularly beneficial in the formulation of high-performance coatings where both environmental compliance and superior performance are critical. Its applications span across various sectors, including automotive, industrial, and protective coatings.

Primary benefits include:

-

Viscosity Reduction: Significantly lowers the viscosity of epoxy and polyurethane resin systems, facilitating easier application and higher filler loading.

-

VOC Reduction: Enables the formulation of low-VOC and solvent-free coatings, aiding compliance with environmental regulations.

-

Improved Flexibility and Toughness: The aliphatic chain of the decanoate moiety enhances the flexibility and impact resistance of the cured coating.

-

Enhanced Adhesion: The glycidyl ether functionality can improve adhesion to a variety of substrates.

-

Increased Chemical Resistance: Contributes to the overall chemical resistance of the coating.

-

Good Weatherability: The branched alkyl chain can improve the durability and weatherability of the final coating.[1]

Data Presentation

The following tables summarize the expected quantitative impact of incorporating (Oxiran-2-yl)methyl decanoate into a standard epoxy coating formulation. The data is representative and intended to provide a baseline for formulation development.

Table 1: Effect of (Oxiran-2-yl)methyl decanoate on the Viscosity of a Bisphenol A Epoxy Resin

| Concentration of (Oxiran-2-yl)methyl decanoate (wt%) | Viscosity (mPa·s at 25°C) |

| 0 (Control) | 12,000 |

| 5 | 5,500 |

| 10 | 2,500 |

| 15 | 1,200 |

| 20 | 700 |

Table 2: Performance Characteristics of a Cured Epoxy Coating with Varying Concentrations of (Oxiran-2-yl)methyl decanoate

| Property | Test Method | 0% (Control) | 10% | 20% |

| Pencil Hardness | ASTM D3363 | 2H | H | F |

| Adhesion (Cross-hatch) | ASTM D3359 | 4B | 5B | 5B |

| Impact Resistance (Direct, in-lbs) | ASTM D2794 | 20 | 60 | 100 |

| Flexibility (Mandrel Bend, 1/8 inch) | ASTM D522 | Fail | Pass | Pass |

| Chemical Resistance (10% H₂SO₄, 24h) | Spot Test | Moderate Blistering | Slight Change | No Effect |

| Chemical Resistance (10% NaOH, 24h) | Spot Test | Slight Blistering | No Effect | No Effect |

Experimental Protocols

Protocol 1: Preparation of Epoxy Coating Formulations

Objective: To prepare a series of epoxy coating formulations with varying concentrations of (Oxiran-2-yl)methyl decanoate as a reactive diluent.

Materials:

-

Bisphenol A based epoxy resin (e.g., EPON™ 828)

-

(Oxiran-2-yl)methyl decanoate

-

Amine curing agent (e.g., Triethylenetetramine - TETA)

-

Optional: Pigments, fillers, and other additives

-

Mixing vessels, mechanical stirrer, and weighing balance

Procedure:

-

In a suitable mixing vessel, weigh the required amount of Bisphenol A epoxy resin.

-

Add the specified weight percentage (e.g., 0%, 5%, 10%, 15%, 20%) of (Oxiran-2-yl)methyl decanoate to the epoxy resin.

-

Mix the components thoroughly using a mechanical stirrer at a low speed (e.g., 200 rpm) for 10-15 minutes until a homogeneous mixture is obtained.

-

If required, add pigments and fillers at this stage and continue mixing until uniformly dispersed.

-

Just prior to application, add the stoichiometric amount of the amine curing agent. The amount of curing agent should be calculated based on the total epoxy equivalent weight of the resin and the reactive diluent.

-

Mix the formulation with the curing agent vigorously for 2-3 minutes.

-

The coating is now ready for application.

Protocol 2: Evaluation of Coating Properties

Objective: To evaluate the physical and mechanical properties of the cured epoxy coatings.

Materials:

-

Prepared coating formulations

-

Steel panels (for application)

-

Film applicator (e.g., drawdown bar)

-

Pencil hardness tester (ASTM D3363)

-

Cross-hatch adhesion tester (ASTM D3359)

-

Impact tester (ASTM D2794)

-

Mandrel bend tester (ASTM D522)

-

Chemical spot test reagents (e.g., 10% H₂SO₄, 10% NaOH)

Procedure:

-

Film Application: Apply the prepared coating formulations onto clean steel panels using a film applicator to achieve a consistent dry film thickness (e.g., 50 µm).

-

Curing: Allow the coated panels to cure at ambient temperature (25°C) for 7 days. Alternatively, an accelerated curing schedule (e.g., 2 hours at 60°C) can be used if specified.

-

Pencil Hardness Test: Following ASTM D3363, determine the hardness of the cured coating by pushing pencils of increasing hardness over the surface until a scratch is observed.

-

Adhesion Test: Perform the cross-hatch adhesion test according to ASTM D3359. A lattice pattern is cut into the coating, pressure-sensitive tape is applied over the lattice and then removed. The adhesion is rated based on the amount of coating removed.

-

Impact Resistance Test: Evaluate the direct impact resistance of the coating using an impact tester as per ASTM D2794. A standard weight is dropped from a specified height onto the coated panel, and the coating is examined for cracking.

-

Flexibility Test: Assess the flexibility of the coating using a cylindrical mandrel bend tester according to ASTM D522. The coated panel is bent over a mandrel of a specified diameter, and the coating is observed for cracking or delamination.

-

Chemical Resistance Test: Place a few drops of the test chemicals (e.g., 10% H₂SO₄, 10% NaOH) onto the surface of the cured coating. Cover with a watch glass for 24 hours. After exposure, wash the panel and evaluate for any changes such as blistering, discoloration, or softening.

Mandatory Visualizations

Caption: Experimental workflow for coating formulation and testing.

Caption: Logical relationship of reactive diluent to coating properties.

References

Application Notes and Protocols for (Oxiran-2-yl)methyl decanoate in Resin Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (Oxiran-2-yl)methyl decanoate as a reactive crosslinking agent and diluent in epoxy resin systems. Detailed experimental protocols for formulation, curing, and characterization are provided to guide researchers in utilizing this compound for the development of advanced materials.

(Oxiran-2-yl)methyl decanoate , a glycidyl ester with a C10 alkyl chain, offers unique properties to epoxy formulations. Its long aliphatic chain can impart flexibility and hydrophobicity, while the terminal epoxy group allows it to covalently bond into the polymer network. This dual functionality makes it a versatile additive for modifying the rheological, mechanical, and thermal properties of standard epoxy resins.

Core Concepts and Applications

(Oxiran-2-yl)methyl decanoate can be employed in epoxy resins to:

-

Reduce Viscosity: The relatively low molecular weight and non-polar aliphatic chain of (Oxiran-2-yl)methyl decanoate can significantly lower the viscosity of high-viscosity epoxy resins, improving processability and handling.[1][2][3][4]

-

Enhance Flexibility: The introduction of the long, flexible decanoate chain into the rigid crosslinked epoxy network can increase the elongation at break and impact strength of the cured material.

-

Modify Surface Properties: The hydrophobic nature of the C10 alkyl chain can be utilized to tailor the surface energy and water resistance of the final cured resin.

-

Control Crosslinking Density: As a monofunctional epoxide, it can be used to control the crosslink density of the polymer network, thereby influencing the thermomechanical properties of the material.

Experimental Data